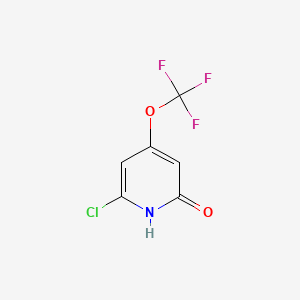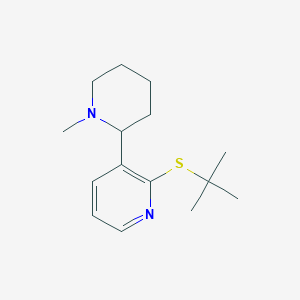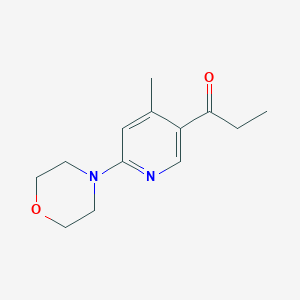
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3ClF3NO This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes halogenation, trifluoromethylation, and hydroxylation steps, followed by purification to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine may produce an amino derivative .
Aplicaciones Científicas De Investigación
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol has several applications in scientific research, including:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparación Con Compuestos Similares
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
4-(Trifluoromethoxy)pyridin-2-amine:
6-(Trifluoromethoxy)pyridin-3-ol: This isomer has the trifluoromethoxy group in a different position on the pyridine ring, which can affect its reactivity and interactions with other molecules.
Uniqueness: The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H3ClF3NO2 |
|---|---|
Peso molecular |
213.54 g/mol |
Nombre IUPAC |
6-chloro-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |
Clave InChI |
DBFGDHKYYDDSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)






![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)

![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)

